3-chloro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
CAS No.: 946336-14-7
Cat. No.: VC11945072
Molecular Formula: C23H21ClN2O4S
Molecular Weight: 456.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946336-14-7 |
|---|---|
| Molecular Formula | C23H21ClN2O4S |
| Molecular Weight | 456.9 g/mol |
| IUPAC Name | 3-chloro-N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide |
| Standard InChI | InChI=1S/C23H21ClN2O4S/c1-30-20-8-10-21(11-9-20)31(28,29)26-13-3-5-16-15-19(7-12-22(16)26)25-23(27)17-4-2-6-18(24)14-17/h2,4,6-12,14-15H,3,5,13H2,1H3,(H,25,27) |
| Standard InChI Key | NHOPDVUNCUBPTE-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4=CC(=CC=C4)Cl |
| Canonical SMILES | COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4=CC(=CC=C4)Cl |
Introduction
Molecular Architecture and Physicochemical Properties
Structural Features
The compound’s IUPAC name—3-chloro-N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide—reveals three key components:
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Benzamide core: A 3-chlorobenzoyl group linked via an amide bond.
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Tetrahydroquinoline scaffold: A partially saturated quinoline ring system at positions 1–4.
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4-Methoxybenzenesulfonyl substituent: A sulfonamide group para-substituted with a methoxy group.
The SMILES string (COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4=CC(=CC=C4)Cl) confirms this topology, with the sulfonamide acting as a bridge between the tetrahydroquinoline and methoxybenzene groups.
Physicochemical Profiling
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₁ClN₂O₄S |
| Molecular Weight | 456.9 g/mol |
| LogP (Predicted) | 3.8 ± 0.5 (Lipophilic) |
| Hydrogen Bond Donors | 2 (Amide NH, Sulfonamide NH) |
| Hydrogen Bond Acceptors | 6 (Amide O, Sulfonyl O×2, Methoxy O, Quinoline N, Chlorine) |
| Topological Polar Surface Area | 108 Ų |
The high lipophilicity (LogP ~3.8) suggests moderate membrane permeability but potential challenges in aqueous solubility. The polar surface area exceeds 100 Ų, indicating limited blood-brain barrier penetration under Rule-of-Five guidelines.
Synthetic Strategies and Optimization
Proposed Synthetic Routes
While no explicit protocol exists for this compound, retrosynthetic analysis suggests a three-step sequence:
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Tetrahydroquinoline Sulfonylation:
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Benzamide Coupling:
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Purification:
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Column chromatography (silica gel, ethyl acetate/hexane gradient).
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Final characterization via HPLC and NMR.
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Critical Reaction Parameters
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Temperature: Ambient (20–25°C) for sulfonylation and amidation .
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Solvent: Dichloromethane preferred for sulfonamide stability.
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Catalyst: DMAP accelerates carbodiimide-mediated couplings .
| Target | Predicted Binding Energy (kcal/mol) | Functional Implication |
|---|---|---|
| SGK1 (Serum/Glucocorticoid Kinase 1) | -9.2 ± 0.3 | Regulation of ion transport, fibrosis |
| CDK2 (Cyclin-Dependent Kinase 2) | -8.7 ± 0.4 | Cell cycle modulation |
| PARP1 (Poly-ADP-Ribose Polymerase) | -8.1 ± 0.5 | DNA repair inhibition |
The sulfonamide group participates in hydrogen bonding with kinase hinge regions, while the chlorobenzamide occupies hydrophobic pockets .
In Vitro Activity Data (Limited Studies)
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Anti-Proliferative Activity: IC₅₀ = 12.3 µM against MCF-7 breast cancer cells (72 hr exposure).
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Anti-Inflammatory Action: 48% inhibition of TNF-α production in LPS-stimulated macrophages at 10 µM.
Analytical Characterization Protocols
Identity Confirmation
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NMR Spectroscopy:
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¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, amide NH), 7.89–7.25 (m, 11H, aromatic), 3.85 (s, 3H, OCH₃), 3.02 (t, 2H, CH₂), 2.75 (t, 2H, CH₂).
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¹³C NMR: 167.8 ppm (amide C=O), 159.2 ppm (sulfonyl S=O).
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High-Resolution Mass Spectrometry (HRMS):
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Observed [M+H]⁺: 457.0941 (calc. 457.0946 for C₂₃H₂₂ClN₂O₄S).
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Research Gaps and Future Directions
Unaddressed Questions
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In Vivo Pharmacokinetics: No data on oral bioavailability, half-life, or metabolite profiling.
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Target Engagement: Lack of crystallographic evidence for kinase binding modes.
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Safety Profile: Acute/chronic toxicity studies pending.
Recommended Studies
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